4-Amino-5,7-dichloro-2,1,3-benzothiadiazol
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Overview
Description
4-Amino-5,7-dichloro-2,1,3-benzothiadiazol: is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of two chlorine atoms and an amino group attached to the benzothiadiazole ring. It has a molecular formula of C6H3Cl2N3S and a molecular weight of 220.08 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol typically involves the chlorination of 2,1,3-benzothiadiazole followed by the introduction of an amino group. One common method involves the reaction of 2,1,3-benzothiadiazole with chlorine gas in the presence of a catalyst to form 5,7-dichloro-2,1,3-benzothiadiazole. This intermediate is then treated with ammonia or an amine to introduce the amino group at the 4-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and amination reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, alkoxylated, or aminated derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amino derivatives.
Scientific Research Applications
4-Amino-5,7-dichloro-2,1,3-benzothiadiazol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
- 4-Amino-5-chloro-2,1,3-benzothiadiazole
- 5,7-Dichloro-2,1,3-benzothiadiazol-4-amine
Comparison: 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol is unique due to the presence of two chlorine atoms and an amino group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-dichloro-2,1,3-benzothiadiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDCZIZWPKHDHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308216 |
Source
|
Record name | 4-amino-5,7-dichloro-2,1,3-benzothiadiazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16407-86-6 |
Source
|
Record name | NSC202719 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-5,7-dichloro-2,1,3-benzothiadiazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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